molecular formula C12H18O4 B14678358 Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-80-8

Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate

Cat. No.: B14678358
CAS No.: 35207-80-8
M. Wt: 226.27 g/mol
InChI Key: XOYRKSABVYDICP-UHFFFAOYSA-N
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Description

Dimethyl 1-methylbicyclo[410]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves a diene and a dienophile under controlled conditions to form the bicyclic structure. The ester groups are introduced through subsequent esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethylbicyclo[4.1.0]heptane: A similar bicyclic compound without ester groups.

    7,7-Dibromo-2-methylbicyclo[4.1.0]heptane: A derivative with bromine atoms instead of ester groups.

    Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another bicyclic compound with a different substitution pattern.

Uniqueness

Dimethyl 1-methylbicyclo[41

Properties

CAS No.

35207-80-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate

InChI

InChI=1S/C12H18O4/c1-11-7-5-4-6-8(11)12(11,9(13)15-2)10(14)16-3/h8H,4-7H2,1-3H3

InChI Key

XOYRKSABVYDICP-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1C2(C(=O)OC)C(=O)OC

Origin of Product

United States

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